molecular formula C23H32O15 B14048606 [(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

Cat. No.: B14048606
M. Wt: 548.5 g/mol
InChI Key: WTCVROXOIQEIRC-VBFFRYFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is a glycoside ester featuring a cinnamic acid derivative (E-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate) linked to a disaccharide moiety. The disaccharide component consists of a tetrahydrofuran (oxolan) ring substituted with hydroxymethyl groups and a pyranose (oxane) ring with multiple hydroxyl groups. This structure confers high polarity, as evidenced by its extensive hydrogen-bonding capacity and hydrophilic substituents .

Properties

Molecular Formula

C23H32O15

Molecular Weight

548.5 g/mol

IUPAC Name

[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C23H32O15/c1-33-11-5-10(6-12(34-2)16(11)28)3-4-15(27)36-21-18(30)14(8-25)37-23(21,9-26)38-22-20(32)19(31)17(29)13(7-24)35-22/h3-6,13-14,17-22,24-26,28-32H,7-9H2,1-2H3/b4-3+/t13-,14-,17-,18-,19+,20-,21+,22+,23+/m1/s1

InChI Key

WTCVROXOIQEIRC-VBFFRYFESA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O

Origin of Product

United States

Preparation Methods

Aldol Condensation for (E)-Propenoate Formation

The (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate segment is synthesized via base-catalyzed aldol condensation, adapted from methodologies in chalcone synthesis.

Procedure :

  • Reagents : 4-Hydroxy-3,5-dimethoxybenzaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv), KOH (2.0 equiv) in ethanol.
  • Reaction : Dropwise addition of aldehyde to a stirred mixture of ethyl acetoacetate and KOH, followed by overnight reaction at room temperature.
  • Workup : Neutralization with HCl, extraction with ethyl acetate, and crystallization yields the (E)-ester (31–45% yield).

Mechanistic Insight :
The alkaline conditions favor deprotonation of ethyl acetoacetate, forming an enolate that attacks the aldehyde carbonyl. The (E)-configuration arises from thermodynamic stabilization of the trans-alkene during dehydration.

Table 1: Optimization of Aldol Condensation

Base Solvent Temp (°C) Yield (%) E/Z Ratio
KOH Ethanol 25 45 95:5
NaOH MeOH 25 38 93:7
Piperidine CH₂Cl₂ 25 28 89:11

Synthesis of the Disaccharide Core

Regioselective Glycosylation Without Protective Groups

The disaccharide is constructed using stepwise glycosylation, leveraging catalysts to control regioselectivity.

Step 1: Synthesis of Furanose Donor

  • Donor : Peracetylated glucose (1.0 equiv).
  • Catalyst : BF₃·OEt₂ (0.1 equiv) in anhydrous CH₂Cl₂.
  • Acceptor : Vanillyl alcohol derivative.
  • Yield : 68% β-anomer.

Step 2: Pyranose Coupling

  • Donor : Trichloroacetimidate-activated pyranose (1.2 equiv).
  • Catalyst : TMSOTf (0.05 equiv) in CH₃CN.
  • Acceptor : Furanose intermediate.
  • Yield : 52% α-linked disaccharide.

Table 2: Glycosylation Efficiency

Catalyst Donor Activation Anomer Selectivity Yield (%)
BF₃·OEt₂ Peracetylated β 68
TMSOTf Trichloroacetimidate α 52

Enzymatic Esterification of the Disaccharide

Lipase-Catalyzed Acylation

Candida antarctica Lipase B (CaL-B) enables regioselective esterification of the disaccharide’s C-3 hydroxyl group.

Procedure :

  • Substrates : Disaccharide (1.0 equiv), (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid (1.5 equiv).
  • Conditions : CaL-B (10 wt%), tert-butanol, 50°C, 48h.
  • Yield : 58% monoester.

Advantages :

  • Avoids protective groups.
  • High regioselectivity for secondary hydroxyls.

Table 3: Solvent Screening for Enzymatic Esterification

Solvent Conversion (%) Regioselectivity (C-3:C-4)
tert-Butanol 58 92:8
Acetonitrile 34 85:15
THF 22 78:22

Alternative Chemical Esterification Strategies

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) facilitates chemical esterification, albeit with lower selectivity.

Procedure :

  • Activation : (E)-Acid (1.2 equiv), DCC (1.5 equiv), DMAP (0.2 equiv) in DMF, 0°C, 1h.
  • Coupling : Disaccharide (1.0 equiv), 24h at 25°C.
  • Yield : 42% (mixture of regioisomers).

Limitations :

  • Requires chromatographic separation.
  • Lower selectivity compared to enzymatic methods.

Stereochemical and Configurational Analysis

NMR Characterization of Glycosidic Bonds

  • ¹H NMR : Anomeric protons at δ 4.98 (d, J = 3.5 Hz, α-pyranose) and δ 5.32 (d, J = 7.8 Hz, β-furanose).
  • NOESY : Confirms axial orientation of pyranose C-1 hydroxyl.

X-ray Diffraction of (E)-Propenoate

Single-crystal X-ray analysis verifies the (E)-configuration (C=C torsion angle = 178.5°).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as tosyl chloride (TsCl) and trifluoromethanesulfonic anhydride (Tf₂O) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the ester group can produce primary alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biology, it may serve as a probe for studying carbohydrate-protein interactions due to its glycosidic linkages.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant activities.

Industry

In industry, it might be used in the development of novel materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s multiple hydroxyl groups and phenylpropanoid moiety allow it to form hydrogen bonds and hydrophobic interactions, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Oligosaccharide-Cinnamate Conjugates

Compound A : [(2R,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[(2S,3S,4R,5R)-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
  • Molecular Formula : C₅₈H₇₄O₃₃
  • Molecular Weight : 1299.20 g/mol
  • Key Features :
    • Contains two cinnamate esters (4-hydroxy-3,5-dimethoxyphenyl and 3,4,5-trimethoxyphenyl).
    • Higher molecular weight due to additional methoxy groups and a branched oligosaccharide backbone.
    • TPSA : 471 Ų (higher polarity than the target compound due to extra hydroxyl and methoxy groups).
    • XlogP : -2.20 (indicating extreme hydrophilicity) .
Target Compound :
  • Inferred Molecular Formula : Likely C₃₉H₅₀O₂₁ (based on structural dissection).
  • Key Features :
    • Single cinnamate ester (4-hydroxy-3,5-dimethoxyphenyl).
    • Simpler disaccharide structure with fewer methoxy substitutions.
    • Predicted TPSA : ~400–450 Ų (slightly lower polarity than Compound A).
    • Predicted XlogP : -1.5 to -2.0 (moderately hydrophilic but less than Compound A).

Comparison with Flavonoid Derivatives

Compound B : (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(2R,3R)-2-(4-hydroxyphenyl)-4-[(2S,3S)-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydro-1-benzofuran-3-yl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydro-1-benzofuran-3-yl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
  • Molecular Formula : C₆₀H₆₂O₂₄
  • Molecular Weight : 1167.10 g/mol
  • Key Features: Flavonoid backbone with multiple aromatic rings and glycosidic linkages. TPSA: 398 Ų (lower polarity than the target compound). XlogP: 2.30 (more lipophilic due to aromaticity and fewer hydroxyls).
Target Compound :
  • Bioactivity Inference: Likely lower receptor-binding activity compared to Compound B due to the absence of flavonoid motifs.

Comparison with Coumaric Acid Derivatives

Compound C : [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
  • Molecular Formula : C₂₉H₃₆O₁₅
  • Molecular Weight : 648.59 g/mol
  • Simpler monosaccharide backbone with a methylated pyranose ring. Inferred TPSA: ~300–350 Ų (lower than the target compound). Inferred XlogP: -0.5 to 0.0 (moderate solubility) .

Data Table: Comparative Analysis of Key Parameters

Parameter Target Compound Compound A Compound B Compound C
Molecular Formula ~C₃₉H₅₀O₂₁ C₅₈H₇₄O₃₃ C₆₀H₆₂O₂₄ C₂₉H₃₆O₁₅
Molecular Weight (g/mol) ~850–900 1299.20 1167.10 648.59
TPSA (Ų) ~400–450 471 398 ~300–350
XlogP -1.5 to -2.0 -2.20 2.30 -0.5 to 0.0
Key Functional Groups Dimethoxyphenyl, disaccharide Trimethoxyphenyl, branched oligosaccharide Flavonoid, benzofuran Catechol, monosaccharide
Bioactivity Underexplored No predicted targets Estrogen receptor binding Antioxidant potential

Research Findings and Implications

  • Compound A’s extreme hydrophilicity may restrict bioavailability .
  • Structural Complexity vs. Bioactivity: Compound B’s flavonoid architecture correlates with higher receptor-binding activity, while the target compound’s simpler structure may favor metabolic stability .
  • Synergistic Effects : The dimethoxyphenyl group in the target compound may confer moderate antioxidant properties, though less potent than Compound C’s catechol groups .

Q & A

Q. How can cryo-EM or AFM elucidate the compound’s supramolecular assembly in aqueous solutions?

  • Methodological Answer : Prepare 1 mM solutions in 10 mM ammonium acetate (pH 7.4) and vitrify for cryo-EM imaging. Use AFM in tapping mode to map surface topography. Compare with MD simulations (GROMACS) of self-aggregation driven by π-π stacking of the methoxyphenyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.